molecular formula C7H12N2O4S B1139882 S-Nitroso-N-acetylpenicillamine CAS No. 79032-48-7

S-Nitroso-N-acetylpenicillamine

Cat. No.: B1139882
CAS No.: 79032-48-7
M. Wt: 220.25 g/mol
InChI Key: ZIIQCSMRQKCOCT-YFKPBYRVSA-N
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Description

S-nitroso-N-acetyl-D-penicillamine is a nitroso compound that is N-acetyl-D-penicillamine in which the sulfanyl hydrogen is replaced by a nitroso group. It has a role as a nitric oxide donor and a vasodilator agent. It is a nitroso compound and a nitrosothio compound. It is functionally related to a N-acetyl-D-penicillamine.
A sulfur-containing alkyl thionitrite that is one of the NITRIC OXIDE DONORS.

Mechanism of Action

Target of Action

S-Nitroso-N-acetylpenicillamine (SNAP) is an organosulfur compound that serves as a model for the general class of S-nitrosothiols . It is a potent vasodilator in vitro and in vivo . Its primary targets include vascular smooth muscle cells, leukocytes, and cysteine proteases . It also activates soluble guanylyl cyclase .

Mode of Action

SNAP releases nitric oxide (NO) under physiological conditions . This release of NO mimics the actions of nitric oxide, including the relaxation of isolated bovine coronary artery rings . It inhibits vascular smooth muscle cell mitogenesis and proliferation, inhibits leukocyte adherence to endothelium, and inhibits cysteine proteases .

Biochemical Pathways

SNAP affects several biochemical pathways. It induces Wnt and cGMP-protein kinase G (PKG) signaling pathways, along with upregulating genes involved in cardiac muscle tissue development and oxytocin signaling pathway . It also activates soluble guanylyl cyclase .

Pharmacokinetics

SNAP begins to evolve nitric oxide immediately upon solubilization in aqueous buffers, with a half-life of 10 hours . This makes it a useful tool for studying the pharmacological and physiological actions of NO .

Result of Action

The release of NO from SNAP has several effects at the molecular and cellular level. It relaxes isolated bovine coronary artery rings , inhibits vascular smooth muscle cell mitogenesis and proliferation, inhibits leukocyte adherence to endothelium, and inhibits cysteine proteases . It also stabilizes the transactive form of hypoxia-inducible factor-1α (HIF-1α), leading to the induction of HIF-1α target genes such as vascular endothelial growth factor and carbonic anhydrase 9 .

Biochemical Analysis

Biochemical Properties

S-Nitroso-N-acetylpenicillamine is known to release nitric oxide (NO) under physiological conditions, making it a useful tool for studying the pharmacological and physiological actions of NO . It is a potent vasodilator in vitro and in vivo and is less prone to produce pharmacological tolerance . It also activates soluble guanylyl cyclase .

Cellular Effects

This compound has been shown to have various effects on cells. For instance, it has been found to cause apoptosis in CHP212 cells . It also exhibits excellent activity against Pseudomonas aeruginosa and methicillin-resistant Staphylococcus aureus (MRSA), with up to complete reduction observed over 24 hours .

Molecular Mechanism

The molecular mechanism of this compound involves the release of nitric oxide (NO), which serves as a signaling molecule in living systems, especially related to vasodilation . It also activates Wnt and cGMP-protein kinase G (PKG) signaling pathways, along with upregulation of genes involved in cardiac muscle tissue development and oxytocin signaling pathway .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has been shown to release high payloads of NO in a sustained manner for in excess of 50 hours . It also retains 82% of the initial this compound after 2 months storage at 37 °C .

Dosage Effects in Animal Models

In animal models, the administration of this compound has been shown to result in significant elevation of the blood glucose levels . This elevated blood glucose levels were due to significant reduction in plasma insulin levels .

Metabolic Pathways

This compound has been found to induce a metabolic shift from oxidative phosphorylation to glycolysis following its administration in the hearts .

Transport and Distribution

While specific transporters or binding proteins for this compound have not been identified, it is known that the compound is used as a model for the general class of S-nitrosothiols, which serve as signaling molecules in living systems .

Subcellular Localization

Given its role as a signaling molecule, it is likely that it is distributed throughout the cell where it can interact with various biomolecules .

Properties

IUPAC Name

(2S)-2-acetamido-3-methyl-3-nitrososulfanylbutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N2O4S/c1-4(10)8-5(6(11)12)7(2,3)14-9-13/h5H,1-3H3,(H,8,10)(H,11,12)/t5-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIIQCSMRQKCOCT-YFKPBYRVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(C(=O)O)C(C)(C)SN=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@@H](C(=O)O)C(C)(C)SN=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80897531
Record name S-Nitroso-N-acetylpenicillamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80897531
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

79032-48-7
Record name S-Nitroso-N-acetylpenicillamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=79032-48-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name S-Nitroso-N-acetylpenicillamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079032487
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name S-Nitroso-N-acetylpenicillamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80897531
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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